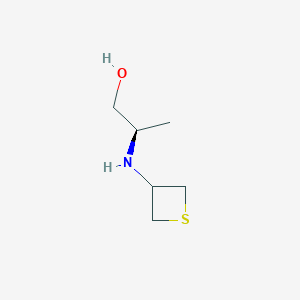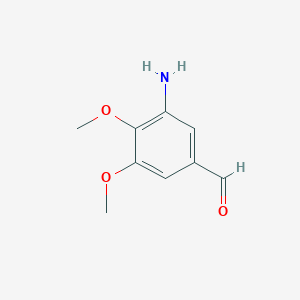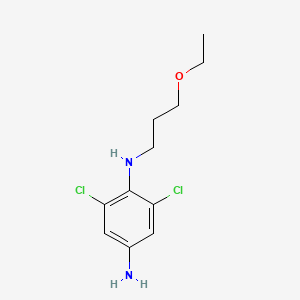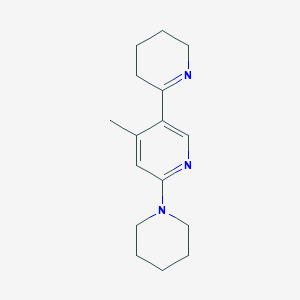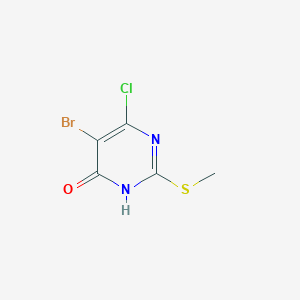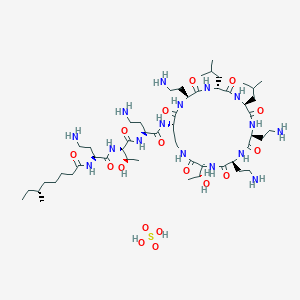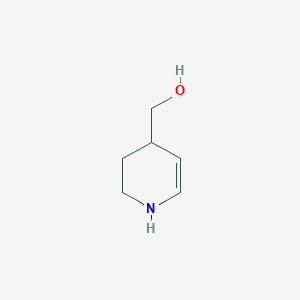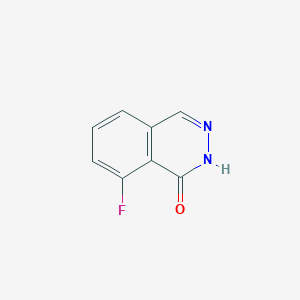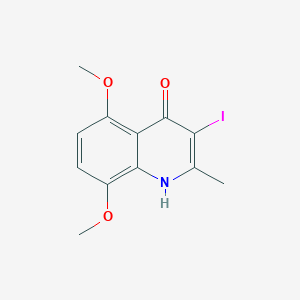
3-Iodo-5,8-dimethoxy-2-methylquinolin-4(1H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Iodo-5,8-dimethoxy-2-methylquinolin-4(1H)-one is a quinoline derivative. Quinoline derivatives are known for their diverse biological activities and are often used in medicinal chemistry for the development of new drugs. This compound, with its unique substituents, may exhibit interesting chemical and biological properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Iodo-5,8-dimethoxy-2-methylquinolin-4(1H)-one typically involves the iodination of a quinoline precursor. The reaction conditions may include the use of iodine or iodinating agents in the presence of a catalyst. The methoxy groups can be introduced through methylation reactions using reagents like dimethyl sulfate or methyl iodide.
Industrial Production Methods
Industrial production methods for such compounds often involve multi-step synthesis processes that are optimized for yield and purity. These methods may include batch or continuous flow processes, with careful control of reaction conditions to ensure consistent product quality.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, potentially leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions could target the iodine substituent, leading to deiodination.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or peracids.
Reduction: Reagents such as sodium borohydride or catalytic hydrogenation.
Substitution: Nucleophiles like amines, thiols, or alkoxides.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution of the iodine atom could yield a variety of substituted quinoline derivatives.
Wissenschaftliche Forschungsanwendungen
3-Iodo-5,8-dimethoxy-2-methylquinolin-4(1H)-one may have applications in various fields:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use in studying biological pathways and interactions.
Medicine: Possible development as a pharmaceutical agent due to its quinoline core.
Industry: Use in the production of dyes, pigments, or other industrial chemicals.
Wirkmechanismus
The mechanism of action of 3-Iodo-5,8-dimethoxy-2-methylquinolin-4(1H)-one would depend on its specific biological target. Quinoline derivatives often interact with enzymes, receptors, or DNA, leading to various biological effects. The iodine and methoxy substituents may influence the compound’s binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Quinoline: The parent compound, known for its antimalarial properties.
Chloroquine: A well-known antimalarial drug with a similar quinoline structure.
Quinoline N-oxides: Oxidized derivatives with different biological activities.
Uniqueness
3-Iodo-5,8-dimethoxy-2-methylquinolin-4(1H)-one is unique due to its specific substituents, which may confer distinct chemical and biological properties compared to other quinoline derivatives.
Eigenschaften
Molekularformel |
C12H12INO3 |
|---|---|
Molekulargewicht |
345.13 g/mol |
IUPAC-Name |
3-iodo-5,8-dimethoxy-2-methyl-1H-quinolin-4-one |
InChI |
InChI=1S/C12H12INO3/c1-6-10(13)12(15)9-7(16-2)4-5-8(17-3)11(9)14-6/h4-5H,1-3H3,(H,14,15) |
InChI-Schlüssel |
IDMFXWXYYCEVEZ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C(=O)C2=C(C=CC(=C2N1)OC)OC)I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![benzyl(2S)-2-amino-2-[3-(trifluoromethyl)bicyclo[1.1.1]pentan-1-yl]acetate](/img/structure/B13003271.png)
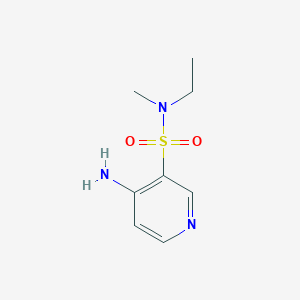
![2-(4-Methoxypyrrolo[2,1-f][1,2,4]triazin-6-yl)propan-1-amine](/img/structure/B13003289.png)
![Ethyl 1-methyl-1H-benzo[d][1,2,3]triazole-6-carboxylate](/img/structure/B13003292.png)
